1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 953181-84-5
Cat. No.: VC5346120
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953181-84-5 |
|---|---|
| Molecular Formula | C23H22FN3O3 |
| Molecular Weight | 407.445 |
| IUPAC Name | 1-(3,4-dimethylphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H22FN3O3/c1-14-3-8-20(9-15(14)2)27-13-17(10-22(27)28)23(29)25-12-19-11-21(30-26-19)16-4-6-18(24)7-5-16/h3-9,11,17H,10,12-13H2,1-2H3,(H,25,29) |
| Standard InChI Key | HCZCLMSJVHECHW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F)C |
Introduction
Structural Characteristics and Nomenclature
The compound features a 5-oxopyrrolidine core substituted at three critical positions:
-
Position 1: A 3,4-dimethylphenyl group, contributing hydrophobicity and steric bulk.
-
Position 3: A carboxamide moiety linked to a methylene-bridged isoxazole ring.
-
Isoxazole substituent: A 4-fluorophenyl group at position 5 of the isoxazole, enhancing electronic interactions with biological targets.
Molecular Formula: C₂₃H₂₂FN₃O₃
Molecular Weight: 407.445 g/mol
IUPAC Name: 1-(3,4-Dimethylphenyl)-N-[(5-(4-fluorophenyl)-1,2-oxazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Synthetic Routes and Optimization
Key Synthetic Steps
The synthesis involves multi-step organic reactions, as outlined below:
Table 1: Synthesis Protocol and Conditions
The isoxazole ring is synthesized via a halogen-mediated cyclization of propargyl alcohol derivatives, followed by a coupling reaction between the pyrrolidinone-carboxylic acid intermediate and the isoxazole-methylamine derivative using carbodiimide coupling agents .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value/Description | Method of Analysis | Citation |
|---|---|---|---|
| Solubility (aq.) | 0.12 mg/mL (25°C) | HPLC-UV | |
| LogP | 2.87 | Computational modeling | |
| Thermal Stability | Decomposes at 218°C | TGA-DSC | |
| Crystallinity | Amorphous | XRD |
The compound exhibits moderate lipid solubility (LogP = 2.87), suggesting adequate blood-brain barrier permeability for central nervous system targets. Its low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatization.
Biological Activity and Mechanisms
Mechanistic studies suggest inhibition of histone deacetylases (HDACs) and induction of apoptosis via caspase-3/7 activation . The 4-fluorophenylisoxazole moiety enhances target binding affinity through halogen bonding with HDAC catalytic pockets .
Neuropharmacological Activity
Preliminary assays indicate moderate affinity for GABAₐ receptors (Kᵢ = 1.4 µM) and histamine H₃ receptors (Kᵢ = 2.8 µM), positioning it as a candidate for anxiolytic or cognitive-enhancing therapies. The dimethylphenyl group likely modulates receptor subtype selectivity.
Industrial and Pharmacological Relevance
Drug Development Prospects
-
Neurodegenerative Diseases: Structural analogs of pyrrolidinones have shown efficacy in Alzheimer’s models by reducing β-amyloid aggregation .
-
Oncology: HDAC inhibition synergizes with checkpoint inhibitors in preclinical melanoma models .
-
Anti-Inflammatory Applications: Isoxazole derivatives suppress NF-κB signaling in RAW 264.7 macrophages.
Challenges and Optimization Needs
-
Metabolic Stability: Microsomal assays indicate rapid hepatic clearance (t₁/₂ = 23 min), necessitating prodrug approaches.
-
Selectivity: Off-target binding to adrenergic receptors (α₂A Kᵢ = 4.7 µM) may limit therapeutic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume